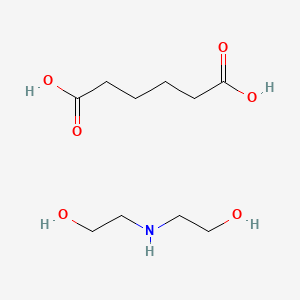
Einecs 249-901-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Einecs 249-901-2 is a useful research compound. Its molecular formula is C10H21NO6 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the standard analytical techniques for characterizing Einecs 249-901-2 in purity assessment?
- Methodological Answer : Begin with nuclear magnetic resonance (NMR) spectroscopy for structural verification, followed by high-performance liquid chromatography (HPLC) for quantitative purity analysis. Cross-validate using mass spectrometry (MS) to confirm molecular weight and detect impurities. For crystalline forms, employ X-ray crystallography to resolve atomic-level structures . Document protocols in alignment with reproducibility standards, ensuring detailed descriptions of instrument parameters and calibration methods.
Q. How to design a controlled experiment to evaluate the stability of this compound under varying environmental conditions?
- Methodological Answer : Use a factorial design to test variables such as temperature (e.g., 25°C vs. 40°C), humidity (controlled vs. 50% RH), and light exposure (UV vs. dark). Prepare triplicate samples for each condition and monitor degradation via time-series HPLC or UV-Vis spectroscopy. Include negative controls (e.g., inert atmospheres) to isolate degradation pathways. Statistical tools like ANOVA should analyze variance across conditions, with significance thresholds set at p < 0.05 .
Advanced Research Questions
Q. How to resolve contradictory data in catalytic performance studies of this compound across different solvent systems?
- Methodological Answer : Systematically vary solvent polarity (e.g., dielectric constant) and protic/aprotic properties to isolate solvent effects. Employ kinetic studies (e.g., rate constant comparisons) and spectroscopic techniques (e.g., FTIR) to probe solvent-solute interactions. Compare results with computational simulations (e.g., density functional theory) to identify mechanistic discrepancies. Address contradictions by re-evaluating reaction conditions (e.g., trace water content) and ensuring replicate consistency .
Q. What computational modeling approaches are validated for predicting the reactivity of this compound in complex reaction environments?
- Methodological Answer : Use quantum mechanical methods (e.g., DFT with B3LYP/6-31G* basis sets) to model electronic structures and reaction pathways. Validate predictions against experimental kinetic data (e.g., Arrhenius plots) and spectroscopic evidence (e.g., intermediate detection via in-situ Raman). Incorporate solvent effects via continuum solvation models (e.g., COSMO-RS) and cross-check with molecular dynamics simulations for bulk solvent interactions .
Q. How to optimize synthetic routes for this compound to minimize byproduct formation while maintaining scalability?
- Methodological Answer : Apply design of experiments (DoE) to screen reaction parameters (e.g., temperature, catalyst loading, stoichiometry). Use response surface methodology to identify optimal conditions. Monitor byproducts via LC-MS and isolate intermediates for mechanistic insights. Scale-up trials should include in-line analytics (e.g., PAT tools) for real-time quality control. Compare green chemistry metrics (e.g., E-factor) across iterations to assess sustainability .
Q. What strategies address reproducibility challenges in biological assays involving this compound?
- Methodological Answer : Standardize cell lines/passage numbers and pre-treat assay plates with controls (e.g., DMSO vehicle). Validate assay sensitivity using positive/negative controls (e.g., reference inhibitors). Perform inter-laboratory comparisons to identify protocol variability (e.g., incubation time discrepancies). Use meta-analysis to reconcile conflicting results, focusing on methodological outliers (e.g., serum concentration differences in culture media) .
Q. Data Analysis & Interpretation
Q. How to statistically analyze dose-response relationships for this compound in toxicity studies?
- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Calculate EC50/LC50 values with 95% confidence intervals. Assess goodness-of-fit via residual plots and Akaike information criterion (AIC). For non-monotonic responses, employ model averaging or segmented regression. Report raw data alongside processed results to enable third-party validation .
Q. What bioinformatics pipelines integrate multi-omics data to elucidate the mechanism of this compound in cellular pathways?
- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets using pathway enrichment tools (e.g., Gene Ontology, KEGG). Apply network analysis (e.g., STRING, Cytoscape) to identify hub genes/proteins. Use machine learning (e.g., random forests) to prioritize biomarkers linked to phenotypic outcomes. Validate findings with CRISPR knockouts or siRNA silencing .
Q. Literature & Collaboration
Q. How to conduct a systematic review of this compound’s applications while avoiding unreliable sources?
- Methodological Answer : Search PubMed, Scopus, and Web of Science using controlled vocabularies (e.g., MeSH terms). Exclude non-peer-reviewed platforms (e.g., ). Screen abstracts for relevance using PRISMA guidelines, and assess study quality via QUADAS-2 or similar tools. Use citation management software (e.g., Zotero) to track sources and avoid redundancy .
Q. What collaborative frameworks enhance interdisciplinary research on this compound?
- Methodological Answer : Establish shared data repositories (e.g., Zenodo) with standardized metadata. Organize cross-disciplinary workshops to align terminology (e.g., "reactivity" vs. "bioactivity"). Use version control (e.g., Git) for collaborative code/document development. Define authorship criteria early using CRediT taxonomy to acknowledge contributions .
属性
CAS 编号 |
40989-36-4 |
|---|---|
分子式 |
C10H21NO6 |
分子量 |
251.28 g/mol |
IUPAC 名称 |
hexanedioic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C6H10O4.C4H11NO2/c7-5(8)3-1-2-4-6(9)10;6-3-1-5-2-4-7/h1-4H2,(H,7,8)(H,9,10);5-7H,1-4H2 |
InChI 键 |
MEFJMBSAHDEPGF-UHFFFAOYSA-N |
规范 SMILES |
C(CCC(=O)O)CC(=O)O.C(CO)NCCO |
相关CAS编号 |
85029-95-4 40989-36-4 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













